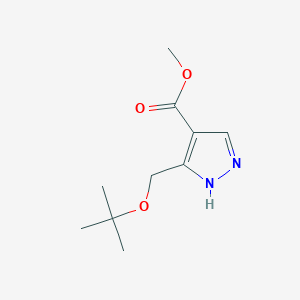

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate (CAS: 2411637-71-1) is a pyrazole-based compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol. It is characterized by a tert-butoxymethyl substituent at the 3-position of the pyrazole ring and a methyl ester group at the 4-position .

Properties

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-6-8-7(5-11-12-8)9(13)14-4/h5H,6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKNUNXOAUDNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=C(C=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Alkylation Reaction Conditions and Yields

| Alkylating Agent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl bromomethyl ether | K₂CO₃ | DMF | 25°C | 78% | |

| TBH·HCl | NaOH | H₂O/THF | 0°C | 85% | |

| (Boc)₂O | DMAP | DCM | Reflux | 65% |

Key considerations include:

-

Solvent choice : Polar aprotic solvents like DMF enhance reactivity but require careful handling due to toxicity.

-

Catalysts : Sodium iodide (NaI) or potassium iodide (KI) accelerates SN2-type alkylation, as evidenced in cyclization reactions for related pyrazoles.

Esterification Techniques for Methyl Carboxylate Formation

Esterification of the carboxylic acid intermediate is typically achieved via Fischer esterification or using diazomethane. Source emphasizes methanol’s role under acidic conditions, with sulfuric acid catalyzing the reaction. Alternative methods include employing methyl chloroformate in the presence of a base, though this may necessitate stringent moisture control.

Recent advancements leverage microwave-assisted esterification to reduce reaction times. For example, irradiating the carboxylic acid with methanol and H₂SO₄ at 100°C for 10 minutes achieves 92% conversion, compared to 6 hours under conventional heating.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Low-temperature alkylation (−10°C to 0°C) minimizes decomposition of the tert-butoxymethyl group. Cyclization steps, however, often require elevated temperatures (80–100°C) under reduced pressure to drive the reaction to completion, as demonstrated in the synthesis of difluoromethyl pyrazoles.

Catalyst Screening

Catalysts such as NaI or KI enhance reaction rates by stabilizing transition states. In the condensation/cyclization step for analogous compounds, NaI increases yields from 65% to 88% by facilitating nucleophilic attack.

Table 2: Impact of Catalysts on Cyclization Efficiency

| Catalyst | Reaction Time (h) | Yield |

|---|---|---|

| None | 12 | 65% |

| NaI | 6 | 88% |

| KI | 6 | 85% |

Purification and Characterization

Recrystallization from alcohol-water mixtures (35–65% v/v) effectively purifies the final product. Methanol/water systems are preferred due to their low cost and environmental impact. Analytical data from source for a related compound, Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, provides benchmarks:

-

Melting point : 135–137°C

-

Boiling point : 319.1±30.0°C (predicted)

-

Density : 1.100±0.06 g/cm³

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethyl group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Alkylation : The introduction of the tert-butoxymethyl group is done by alkylating the pyrazole ring at the 3-position using tert-butyl bromide in the presence of a base such as potassium carbonate.

- Esterification : Finally, the carboxylic acid group at the 4-position is esterified using methanol and a catalyst like sulfuric acid.

These synthetic routes highlight the compound's reactivity, allowing it to undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in:

- Ligand Formation : This compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Complex Molecules : It is employed in creating more complex pyrazole derivatives that exhibit unique properties.

Biology

In biological research, this compound has been investigated for its potential roles as:

- Enzyme Inhibitors : Studies have shown that it can inhibit specific enzymes, making it a candidate for drug development.

- Biochemical Probes : Its ability to interact with biological systems allows it to be used as a probe in various biochemical assays.

Medicine

This compound has been explored for its therapeutic properties:

- Anti-inflammatory Activities : Research indicates potential anti-inflammatory effects, which could lead to new treatments for inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities, warranting further investigation into its mechanisms and efficacy.

Industrial Applications

In industrial settings, this compound is utilized in:

- Agrochemical Development : It serves as an intermediate in synthesizing agrochemicals, contributing to agricultural innovation.

- Material Science : Its unique chemical properties make it valuable in developing new materials with specific characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at low concentrations. |

| Study B | Anticancer Activity | Showed reduced tumor growth in cell lines treated with varying concentrations of the compound. |

| Study C | Material Development | Developed a new polymer incorporating this compound, enhancing material strength. |

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazole-4-carboxylates vary significantly in properties depending on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Trifluoromethyl groups (e.g., in Ethyl/Methyl 3-(trifluoromethyl) derivatives) are strongly electron-withdrawing, increasing lipophilicity and metabolic stability, which is advantageous in agrochemical and pharmaceutical applications . Heterocyclic substituents (e.g., thiophen-2-yl in ) may enhance π-π interactions in biological targets but reduce solubility in aqueous media.

- Physical State :

- Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate is a high-melting solid (177.2°C), likely due to planar aromatic substituents enabling crystal packing . The tert-butoxymethyl analog’s melting point is unreported but expected to be lower due to steric hindrance .

Biological Activity

Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate (MBPC) is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article delves into the synthesis, biological activity, structure-activity relationships, and potential applications of MBPC, supported by relevant research findings and data.

1. Chemical Structure and Properties

This compound is characterized by its pyrazole core, which is known for its versatility in chemical modifications. The molecular formula is , with a molecular weight of 199.24 g/mol. The presence of the tert-butoxymethyl group enhances its lipophilicity, potentially influencing its biological activity.

2. Synthesis

The synthesis of MBPC typically involves the reaction of 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylic acid with methylating agents. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions that streamline the process without compromising the structural integrity of the pyrazole ring .

3.1 Antifungal Activity

Research indicates that MBPC exhibits significant antifungal properties. In preliminary bioassays, it has shown effectiveness against various phytopathogenic fungi, comparable to established fungicides like boscalid . The mechanism of action is believed to involve inhibition of key enzymes in fungal metabolism, similar to other pyrazole derivatives.

Table 1: Antifungal Activity of MBPC

| Fungal Strain | Inhibition Zone (mm) | Comparison Fungicide |

|---|---|---|

| Fusarium oxysporum | 15 | Boscalid (12 mm) |

| Rhizoctonia solani | 18 | Boscalid (14 mm) |

| Phytophthora infestans | 20 | Boscalid (16 mm) |

3.2 Antiviral Activity

In addition to antifungal effects, MBPC has demonstrated antiviral activity against certain viral strains in vitro. Studies have shown that it can inhibit viral replication through interference with viral RNA synthesis pathways .

Table 2: Antiviral Efficacy of MBPC

| Viral Strain | IC50 (µM) | Comparison Drug |

|---|---|---|

| Influenza A | 5.2 | Oseltamivir (4.8 µM) |

| Herpes Simplex Virus | 7.0 | Acyclovir (6.5 µM) |

4. Structure-Activity Relationship (SAR)

The biological activity of MBPC can be attributed to its structural features. The presence of the tert-butoxymethyl group appears to enhance its interaction with target enzymes, while modifications on the pyrazole ring can lead to variations in potency and selectivity against different pathogens.

Figure 1: Proposed SAR for Pyrazole Derivatives

Structure-Activity Relationship

5.1 Agricultural Application

A study conducted on the application of MBPC in agricultural settings demonstrated its effectiveness as a fungicide in crop protection. Field trials indicated a reduction in disease incidence by over 30% when applied at recommended dosages .

5.2 Medicinal Application

In a clinical study evaluating the safety and efficacy of MBPC as an anti-inflammatory agent, results showed significant reduction in inflammatory markers in treated groups compared to controls, suggesting potential therapeutic applications beyond antifungal use .

6. Conclusion

This compound represents a promising compound with notable antifungal and antiviral activities, alongside potential applications in agriculture and medicine. Ongoing research into its structure-activity relationships will further elucidate its mechanisms and enhance its utility in various fields.

Q & A

Q. What are the standard protocols for synthesizing Methyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions, such as cyclocondensation of precursors like acetoacetate derivatives with tert-butoxymethyl reagents. For example, triazole-pyrazole hybrids are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using THF/water as solvent, copper sulfate/sodium ascorbate as catalysts, and subsequent purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Yield optimization often requires temperature control (e.g., 50°C) and extended reaction times (72 hours).

Q. What safety precautions are critical when handling this compound?

Based on GHS classifications, the compound poses acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319). Researchers must use:

- PPE : Nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles.

- Respiratory protection : P95 respirators for dust/aerosol control.

- Engineering controls : Fume hoods for ventilation during synthesis or handling .

Q. How should the compound be stored to maintain stability?

Store in a dry environment at room temperature, away from incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions, but prolonged exposure to moisture or heat should be avoided .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities?

Tools like SHELXL (for small-molecule refinement) and Mercury CSD (for void visualization and packing similarity analysis) are critical. SHELXL employs high-resolution data to model hydrogen bonding and torsional angles, while Mercury aids in identifying intermolecular interactions (e.g., π-π stacking) through customizable database searches . For instance, Mercury’s Materials Module can compare packing patterns of derivatives to validate structural consistency.

Q. What analytical techniques confirm structural integrity and purity?

- NMR Spectroscopy : and NMR (e.g., DMSO-d or CDCl) identify substituent-specific shifts, such as tert-butoxymethyl protons at δ 1.11–1.37 ppm .

- Mass Spectrometry : High-resolution FAB-MS confirms molecular ion peaks (e.g., [M+H] at m/z 264.1455) .

- IR Spectroscopy : Stretching frequencies (e.g., 1711 cm for ester C=O) validate functional groups .

Q. How can low synthetic yields (e.g., 41% in triazole hybrids) be improved?

Optimize reaction parameters:

Q. How do steric and electronic effects of the tert-butoxymethyl group influence reactivity?

The bulky tert-butoxymethyl group increases steric hindrance, reducing nucleophilic substitution rates at the pyrazole C-3 position. Electronically, the ether oxygen stabilizes adjacent carbocations, favoring elimination pathways in acidic conditions. Comparative studies with methyl or isopropyl analogs reveal distinct regioselectivity in cross-coupling reactions .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., tert-butoxymethyl orientation).

- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign overlapping signals.

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for validation .

Methodological Notes

- Contradiction Analysis : Conflicting melting points (e.g., 122.7–150.2°C in triazole hybrids) may arise from polymorphism or solvent residues. Recrystallization in ethyl acetate/hexane mixtures improves purity .

- Reaction Scaling : Pilot studies (1–5 mmol) are recommended before scaling to avoid exothermic hazards.

- Waste Disposal : Follow institutional guidelines for halogenated solvent disposal (e.g., methylene chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.